3-Butylpyridine

Description

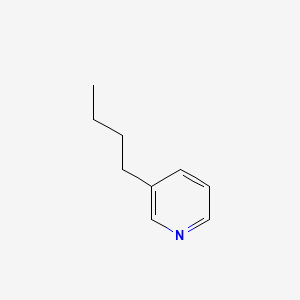

Structure

3D Structure

Properties

IUPAC Name |

3-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-3-5-9-6-4-7-10-8-9/h4,6-8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNMFWFDOFQASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060231 | |

| Record name | 3-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Butylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

80.00 to 81.00 °C. @ 8.00 mm Hg | |

| Record name | 3-Butylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

539-32-2 | |

| Record name | 3-Butylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8G7Q77YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Butylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylpyridine (CAS No. 539-32-2) is a heterocyclic aromatic organic compound and a derivative of pyridine.[1] It is a colorless to light yellow liquid with a characteristic pyridine-like odor.[2][3] This compound serves as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][4] Its utility is also noted in coordination chemistry, where it can act as a ligand in the formation of various metal complexes.[3] Naturally, this compound has been identified as a major component of the volatile oil isolated from the aerial parts of Pavonia odorata, an herb used in Ayurvedic medicine. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for its synthesis and analysis.

Chemical Structure and Identification

This compound is structurally characterized by a pyridine ring substituted with a butyl group at the 3-position.

IUPAC Name: this compound[5] SMILES String: CCCCc1cccnc1[6] InChI Key: QSNMFWFDOFQASV-UHFFFAOYSA-N[6]

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [2][5] |

| Molecular Weight | 135.21 g/mol | [5][6] |

| Appearance | Colorless to light yellow, clear liquid | [2][3] |

| Boiling Point | 80-81 °C at 8 mmHg | [5][6] |

| Density | 0.911 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.493 | [5][6] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [5][6] |

| pKa | 5.56 ± 0.10 (Predicted) | [2] |

| LogP | 2.42420 | [3] |

| Vapor Pressure | 0.343 mmHg at 25°C | [2] |

| CAS Number | 539-32-2 | [5] |

Experimental Protocols

Synthesis of 3-Alkylpyridines: A Modern Approach

While classical methods for pyridine alkylation exist, modern organic synthesis often favors more regioselective and efficient strategies. Direct C-H functionalization, such as the Minisci reaction and its variants, represents a powerful tool for the alkylation of electron-deficient heterocycles like pyridine.

A general workflow for a modern regioselective C-4 alkylation, which can be adapted for C-3 substitution with appropriate starting materials or catalysts, is presented below. This approach circumvents issues of overalkylation and isomeric mixtures common in older methods.

Caption: Generalized workflow for the synthesis of 3-alkylpyridines.

Methodology Details:

-

Starting Materials: For selective 3-alkylation, a common strategy involves using a 3-halopyridine (e.g., 3-bromopyridine) and a butyl-containing organometallic reagent, such as butylmagnesium bromide (a Grignard reagent) or butyllithium, in the presence of a suitable transition metal catalyst.

-

Minisci-type Decarboxylative Alkylation: An alternative involves the reaction of a pyridine derivative with a carboxylic acid that serves as the alkyl donor (e.g., valeric acid to provide a butyl radical).[7] This reaction is typically initiated with an oxidant like ammonium persulfate ((NH₄)₂S₂O₈) and a silver nitrate (AgNO₃) catalyst.[7]

-

Reaction Conditions: Reactions are generally conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent. Reaction temperatures and times are dependent on the specific reagents and catalysts used, often ranging from room temperature to moderate heating (50-80 °C).[5]

-

Workup and Purification: Following the reaction, a standard aqueous workup is performed to quench the reagents and separate the product. The crude product is then typically purified using techniques such as column chromatography on silica gel to isolate the this compound.

Analytical Characterization Protocols

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Methodology: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a GC-MS system. The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The separated components enter the mass spectrometer, which is typically operated in electron ionization (EI) mode.[8] The resulting mass spectrum of this compound will show a molecular ion peak (M+) at m/z = 135, corresponding to its molecular weight.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).[7] For ¹H NMR, characteristic signals for the butyl chain protons (triplet for the terminal CH₃, multiplets for the CH₂ groups) and distinct signals for the aromatic protons on the pyridine ring will be observed. ¹³C NMR will show the expected number of signals for the nine carbon atoms in their unique chemical environments.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A spectrum is typically obtained using an FTIR spectrometer.[5] The sample can be analyzed as a thin liquid film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[5] The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching from the alkyl group (typically below 3000 cm⁻¹) and the aromatic ring (typically above 3000 cm⁻¹), as well as C=C and C=N stretching vibrations characteristic of the pyridine ring (in the 1400-1600 cm⁻¹ region).

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is also a combustible liquid.

-

Precautionary Measures:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[6]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. Its documented applications include:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a starting material for the preparation of more complex, biologically active molecules.[1][4] For example, it has been used as a precursor for the synthesis of 3-butylisonicotinic acid.

-

Coordination Chemistry: It is employed as a ligand in the preparation of manganese-salen complexes, which have applications in catalysis.

-

Material Science: The incorporation of pyridine derivatives like this compound into polymers can impart specific properties such as altered solubility or thermal stability.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of 3-Butylpyridine

Introduction: 3-Butylpyridine, a heterocyclic aromatic compound with the chemical formula C9H13N, is a valuable building block in organic synthesis.[1][2] It serves as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its utility is particularly noted in the preparation of ligands for metal complexes and as a starting material for more complex molecules like 3-butylisonicotinic acid.[4] This guide provides a detailed overview of the primary synthetic routes for this compound, focusing on modern cross-coupling methodologies. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Synthetic Strategies

The synthesis of 3-alkylpyridines, including this compound, is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high yields and good functional group tolerance. The most prominent and reliable strategies involve the coupling of a pyridine electrophile (typically a 3-halopyridine) with a butyl-containing organometallic nucleophile.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[5][6] For the synthesis of this compound, this involves the reaction of 3-bromopyridine with a butylboronic acid derivative.

Reaction Principle: The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the 3-bromopyridine to form a palladium(II) complex.

-

Transmetalation: The butyl group is transferred from the boronic acid to the palladium complex. This step is facilitated by a base.

-

Reductive Elimination: The palladium(II) complex eliminates the final this compound product, regenerating the palladium(0) catalyst.[6]

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromopyridine | Butylboronic Acid | Pd(OAc)2 | XPhos | K3PO4 | Toluene/H2O | 100 | High |

| 3-Bromopyridine | Potassium Butyltrifluoroborate | Pd(OAc)2 | - | Na2CO3 | DMF/H2O | 110 | ~85 |

| 3-Pyridyl Triflate | Alk-1-enyl-2-pinacol Boronates | PdCl2(dppf) | dppf | Cs2CO3 | Dioxane | 80 | Moderate to Good[7] |

Note: Specific yields for the direct synthesis of this compound can vary. The data presented is representative for similar Suzuki couplings involving pyridine derivatives.[8][9]

Detailed Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established Suzuki-Miyaura couplings of heteroaryl halides.[8][9]

-

Inert Atmosphere: A reaction vessel (e.g., a two-necked round-bottom flask) is charged with 3-bromopyridine (1.0 eq.), butylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Catalyst and Ligand Addition: Palladium(II) acetate (Pd(OAc)2, 0.02 eq.) and a suitable phosphine ligand like XPhos (0.04 eq.) are added to the flask under the inert atmosphere.

-

Solvent Addition: A degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio), is added via syringe.

-

Reaction: The mixture is heated to 100°C and stirred vigorously for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.

-

Work-up: Upon cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Negishi Cross-Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organic halide.[10][11] This method is highly effective for synthesizing this compound, particularly due to the reliable preparation of the required butylzinc reagent.

Reaction Principle: The mechanism is analogous to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle. The key difference is the use of an organozinc species in the transmetalation step.[10] The organozinc reagent is typically prepared in situ from a butyl lithium or butyl Grignard reagent and a zinc salt (e.g., ZnCl2).[12]

Quantitative Data Summary: Negishi Coupling

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromopyridine | Butylzinc Chloride | Pd(PPh3)4 | THF | Reflux (~66) | Good to High |

| 3-Iodopyridine | Butylzinc Chloride | Ni(acac)2 / Ligand | THF | Room Temp to 60 | Good |

| 2-Bromopyridine | o-Tolylzinc Chloride | Pd(PPh3)4 | THF | Reflux | High (Illustrative)[10] |

Note: Yields are representative for Negishi couplings of pyridyl halides.[12][13][14]

Detailed Experimental Protocol: Synthesis via Negishi Coupling

This protocol involves two main stages: the preparation of the organozinc reagent and the subsequent cross-coupling.[14]

Part A: Preparation of Butylzinc Chloride

-

Inert Atmosphere: A dry reaction flask is charged with anhydrous zinc chloride (ZnCl2, 1.1 eq.) and flushed with an inert gas. Anhydrous tetrahydrofuran (THF) is added to dissolve the salt.

-

Grignard/Lithium Addition: The solution is cooled to 0°C. n-Butyllithium (1.0 eq., solution in hexanes) or butylmagnesium bromide (1.0 eq., solution in THF) is added dropwise to the stirred solution.

-

Formation: The mixture is allowed to warm to room temperature and stirred for 1-2 hours to ensure the complete formation of the butylzinc chloride reagent. This solution is used directly in the next step.

Part B: Cross-Coupling Reaction

-

Catalyst and Substrate: A separate dry, inert-atmosphere flask is charged with 3-bromopyridine (1.0 eq.) and the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 eq.). Anhydrous THF is added as the solvent.

-

Reagent Addition: The freshly prepared butylzinc chloride solution from Part A is transferred to the second flask via cannula.

-

Reaction: The reaction mixture is heated to reflux (approx. 66°C for THF) and maintained at this temperature for 12-18 hours. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction is cooled and quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then processed as described in the Suzuki-Miyaura protocol (extraction with an organic solvent, washing, drying, and concentration). The final product is purified by column chromatography.

Diagram: Experimental Workflow for Negishi Coupling

Caption: Two-stage workflow for this compound synthesis via Negishi coupling.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 539-32-2 [chemicalbook.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

3-Butylpyridine CAS number 539-32-2 properties

An In-depth Technical Guide to 3-Butylpyridine (CAS No. 539-32-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS registry number 539-32-2, is a heterocyclic aromatic organic compound and a derivative of pyridine.[1] It is characterized by a butyl group substituted at the third position of the pyridine ring. This compound serves as a versatile building block and intermediate in a variety of chemical syntheses.[1][2] Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials, where its specific structural and electronic properties are leveraged to create complex molecular architectures.[1] this compound is also a naturally occurring compound, identified as a major component of the volatile oil from the aerial parts of Pavonia odorata.[3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, and safety information.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 539-32-2 | [3][4][5][6] |

| Molecular Formula | C₉H₁₃N | [4][6][7][8] |

| Molecular Weight | 135.21 g/mol | [4][5][8][9] |

| Appearance | Colorless to pale yellow clear liquid | [4][9][10] |

| Density | 0.911 g/mL at 25 °C | [3][4][6] |

| Boiling Point | 80-81 °C at 8 mmHg; 206-207 °C at 760 mmHg | [3][4][10] |

| Melting Point | 31.33 °C (estimate) | [4] |

| Flash Point | 79 °C (174 °F) - closed cup | [4][10] |

| Refractive Index (n²⁰/D) | 1.493 | [3][4] |

| Vapor Pressure | 0.343 mmHg at 25 °C | [4][10] |

| Water Solubility | 6761 mg/L at 25 °C (estimate) | [10] |

| LogP (o/w) | 2.5 - 2.868 (estimate) | [5][9][10] |

| pKa | 5.56 ± 0.10 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopy Type | Data Summary | Reference |

| ¹H NMR | Spectra available. Key chemical shifts can be used to identify protons on the pyridine ring and the butyl chain. | [11][12] |

| ¹³C NMR | Spectra available, allowing for the identification of all nine carbon atoms in the molecule. | [7] |

| Mass Spectrometry (MS) | GC-MS data available. The molecular ion peak [M]⁺ is observed at m/z 135. Major fragment ions are observed at m/z 92 and 93. | [9][13] |

| Infrared (IR) | FTIR spectra available, showing characteristic peaks for C-H and C=N stretching within the aromatic system. | [9] |

Synthesis and Applications

General Synthetic Pathway

A common method for synthesizing alkylpyridines involves cross-coupling reactions. The diagram below illustrates a generalized workflow for a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.

Caption: Generalized workflow for the synthesis of this compound via Suzuki coupling.

Key Applications

This compound's reactivity and structure make it suitable for several applications:

-

Coordination Chemistry: It is used as a ligand in the preparation of metal complexes, such as manganese-salen complexes, which have applications in catalysis.[3][8]

-

Pharmaceutical Synthesis: It serves as a starting material for the synthesis of more complex molecules, such as 3-butylisonicotinic acid, an intermediate in drug development.[3]

-

Agrochemicals and Materials: As a versatile pyridine derivative, it is a building block in the creation of new agrochemicals and functional materials.[1]

The diagram below illustrates the logical relationship of this compound as a precursor in different fields.

Caption: Application pathways of this compound in various scientific fields.

Experimental Protocols: Quality Analysis

Ensuring the purity of this compound is crucial for its use in sensitive applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for this purpose.

General GC-MS Analysis Workflow

The following diagram outlines a typical workflow for the purity analysis of a this compound sample.

Caption: Standard experimental workflow for GC-MS analysis of this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

| Safety Information | Details | Reference |

| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [9] |

| Signal Word | Warning | |

| Hazard Statements (H) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9] |

| Risk Codes (R) | R36/37/38: Irritating to eyes, respiratory system, and skin. | [4][10][14] |

| Safety Descriptions (S) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [4][10][14] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 type dust mask. | |

| Toxicity Data | Intraperitoneal LD50 (mouse): 270 mg/kg. Intravenous LD50 (mouse): 59 mg/kg. | [4][15] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep containers tightly closed. It is classified as a combustible liquid. | [4][16] |

Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 539-32-2 [chemicalbook.com]

- 4. This compound [chembk.com]

- 5. Pyridine, 3-butyl- (CAS 539-32-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Page loading... [guidechem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-butyl pyridine, 539-32-2 [thegoodscentscompany.com]

- 11. This compound(539-32-2) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. chemwhat.com [chemwhat.com]

- 15. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Butylpyridine

This technical guide provides a comprehensive overview of the core physical properties of 3-Butylpyridine, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies. This document summarizes key quantitative data in a structured format, outlines protocols for experimental determination, and includes a logical workflow for property verification.

Core Physical Properties of this compound

This compound, with the CAS number 539-32-2, is a colorless liquid utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate knowledge of its physical properties is crucial for its application in various chemical processes.

Data Presentation

The table below summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Boiling Point | 80-81 °C | at 8 mmHg |

| Density | 0.911 g/mL | at 25 °C |

| Molecular Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 g/mol |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurement, especially with small sample volumes, the micro-boiling point method is commonly employed.

Micro-Boiling Point Determination using a Thiele Tube:

-

Sample Preparation: A small amount of this compound (a few drops) is placed into a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample liquid.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. This design allows for the uniform circulation of the heating liquid via convection currents.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Measurement: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The moment the liquid enters the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance.

Density Determination using a Graduated Cylinder and Balance:

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is then measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.

Logical Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Verification.

References

Core Physicochemical Properties of 3-Butylpyridine

An In-depth Technical Guide on 3-Butylpyridine

This guide provides essential physicochemical data for this compound, a compound relevant to researchers, scientists, and drug development professionals.

This compound is a chemical compound with the molecular formula C9H13N.[1][2][3][4] Its molecular weight is 135.21 g/mol .[1][2][4]

Quantitative Data Summary

For ease of reference and comparison, the core quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between this compound and its molecular properties.

References

Spectroscopic Analysis of 3-Butylpyridine: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Butylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a summary of available data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data has been compiled from various spectral databases and literature sources.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was recorded in deuterated chloroform (CDCl₃) on a 90 MHz spectrometer.[1]

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 8.46 - 8.41 | m | 2H | H-2, H-6 (Pyridine ring) |

| 7.45 | m | 1H | H-4 (Pyridine ring) |

| 7.18 | m | 1H | H-5 (Pyridine ring) |

| 2.59 | t, J ≈ 7.7 Hz | 2H | -CH₂- (alpha to pyridine) |

| 1.58 | sextet, J ≈ 7.5 Hz | 2H | -CH₂- (beta to pyridine) |

| 1.34 | sextet, J ≈ 7.5 Hz | 2H | -CH₂- (gamma to pyridine) |

| 0.93 | t, J ≈ 7.3 Hz | 3H | -CH₃ |

Note: Coupling constants (J) are estimated from typical values for similar structures and may not be exact.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) [ppm] | Assignment |

| ~150.1 | C-2 (Pyridine ring) |

| ~147.5 | C-6 (Pyridine ring) |

| ~137.8 | C-4 (Pyridine ring) |

| ~134.5 | C-3 (Pyridine ring) |

| ~123.4 | C-5 (Pyridine ring) |

| ~35.2 | -CH₂- (alpha to pyridine) |

| ~33.1 | -CH₂- (beta to pyridine) |

| ~22.5 | -CH₂- (gamma to pyridine) |

| ~13.9 | -CH₃ |

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The following table lists the major absorption bands for this compound, typically recorded as a neat liquid film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2955 - 2850 | Strong | C-H stretch (aliphatic) |

| 1590 - 1570 | Medium-Strong | C=C/C=N ring stretching |

| 1470 - 1430 | Medium | C=C/C=N ring stretching |

| 1465 - 1450 | Medium | CH₂ bend |

| 1380 - 1370 | Medium-Weak | CH₃ bend |

| 720 - 700 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

Small vial

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean, and dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the free induction decay (FID).

-

-

¹³C NMR:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set a wider spectral width and a larger number of scans due to the lower natural abundance and sensitivity of ¹³C.

-

Acquire the FID, typically with proton decoupling.

-

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Pasteur pipette

-

Solvent for cleaning (e.g., acetone or isopropanol)

-

Kimwipes

Procedure (Neat Liquid on Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, polish them with a suitable solvent and a soft cloth.

-

Using a clean Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Acquire the sample spectrum.

-

-

Data Processing and Cleaning:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

After analysis, carefully separate the salt plates and clean them with a suitable solvent (e.g., acetone) and Kimwipes. Store the plates in a desiccator.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a chemical compound like this compound.

References

The Enigmatic Presence of 3-Butylpyridine in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylpyridine, a pyridine derivative with a distinct chemical profile, has been identified as a naturally occurring volatile organic compound in a select number of plant species. While its presence is documented, the full scope of its natural occurrence, biosynthetic pathways, and quantitative distribution across the plant kingdom remains an area of active investigation. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound in plants, offering insights into its detection, potential biosynthesis, and the methodologies required for its rigorous study. The information presented herein is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug development who are interested in exploring the biological significance and potential applications of this intriguing alkaloid.

Natural Occurrence of this compound in Plants

This compound has been identified in a variety of plant species, often as a component of their essential oils or volatile profiles. Its detection has been noted in commercially significant plants such as tea and citrus, as well as in traditional medicinal herbs. However, quantitative data remains scarce in the existing literature, with many studies confirming its presence without specifying concentrations.

Table 1: Documented Natural Occurrence of this compound in Plant Species

| Plant Species | Common Name | Family | Plant Part | Quantitative Data | Reference(s) |

| Camellia sinensis | Tea | Theaceae | Leaves | Detected, not quantified | [1][2] |

| Mentha arvensis | Field Mint / Wild Mint | Lamiaceae | - | Detected, not quantified | [1] |

| Citrus sinensis | Sweet Orange | Rutaceae | Pericarp Essential Oil | Detected, not quantified | [2] |

| Citrus reticulata | Mandarin Orange | Rutaceae | - | Detected, not quantified | [3] |

| Pavonia odorata | Fragrant Swamp Mallow | Malvaceae | Aerial Parts | Identified as a key aroma compound (Flavor Dilution Factor = 64) | [2] |

Biosynthesis of Pyridine Alkaloids in Plants: A General Overview

The specific biosynthetic pathway for this compound in plants has not yet been elucidated. However, studies on the biosynthesis of other pyridine alkaloids, particularly nicotine in Nicotiana tabacum, provide a foundational understanding of how the pyridine ring is formed in plants. This general pathway involves the convergence of two primary precursor pathways: the pyrrolidine ring is derived from ornithine via putrescine, while the pyridine ring originates from nicotinic acid (Vitamin B3). It is plausible that the biosynthesis of this compound utilizes a similar nicotinic acid-derived pyridine core, which is subsequently modified, in this case, through the attachment of a butyl group.

Below is a generalized diagram illustrating the key steps in the biosynthesis of pyridine alkaloids, which may serve as a model for future investigations into the formation of this compound.

Experimental Protocols for the Analysis of this compound in Plant Matrices

The analysis of this compound, a volatile compound, from complex plant matrices requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification and quantification of such compounds. Below is a detailed workflow for the analysis of this compound in plant materials.

1. Sample Preparation and Extraction

The choice of extraction method is critical and depends on the nature of the plant material.

-

Hydrodistillation (for essential oils):

-

Fresh or dried plant material (e.g., 100 g of aerial parts of Pavonia odorata) is placed in a distillation flask with distilled water.

-

The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed.

-

The essential oil, containing this compound, is collected from the distillate.

-

-

Headspace Solid-Phase Microextraction (HS-SPME) (for volatile profiling):

-

A small amount of finely ground plant material (e.g., 1-5 g of tea leaves) is placed in a sealed vial.

-

The sample is heated to a specific temperature (e.g., 60-80°C) for a defined period to allow volatile compounds to accumulate in the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace to adsorb the analytes.

-

The fiber is then retracted and directly introduced into the GC-MS injector for thermal desorption.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Injector: The injector temperature should be set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C). For SPME, a splitless injection mode is typically used.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program might be: initial temperature of 50°C held for 2 minutes, then ramped at 5°C/min to 250°C and held for 5 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-400 is appropriate for detecting this compound and other volatile compounds.

-

Ion Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively.

-

3. Identification and Quantification

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic standard. The mass spectrum should also be compared with spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve is constructed using a series of standard solutions of this compound of known concentrations. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used to improve accuracy and precision. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Below is a diagram illustrating the general experimental workflow for the analysis of this compound from plant samples.

Conclusion and Future Directions

The natural occurrence of this compound in plants presents an exciting avenue for phytochemical research. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative studies to understand its distribution and concentration ranges. Furthermore, the elucidation of its specific biosynthetic pathway will provide valuable insights into the metabolic networks of these plants. The methodologies outlined in this guide provide a robust framework for researchers to pursue these investigations. Future research should focus on:

-

Screening a wider range of plant species for the presence of this compound.

-

Developing and validating quantitative methods to accurately determine its concentration in various plant tissues.

-

Utilizing isotopic labeling studies and transcriptomic analysis to uncover the specific enzymes and genes involved in its biosynthesis.

-

Investigating the ecological role and potential biological activities of this compound, which could lead to new applications in agriculture, flavor and fragrance industries, and drug development.

By addressing these research gaps, the scientific community can unlock the full potential of this naturally occurring pyridine alkaloid.

References

In-Depth Technical Guide to High-Purity 3-Butylpyridine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 3-Butylpyridine, a key pyridine derivative for professionals in research, chemical synthesis, and drug development. This document details commercially available sources, their specifications, and highlights its synthetic applications.

Commercial Availability of High-Purity this compound

High-purity this compound (CAS No. 539-32-2) is readily available from a variety of commercial suppliers, catering to both research and industrial scale requirements. The quality and purity of the starting material are critical for reproducible and successful synthetic outcomes. Below is a summary of offerings from prominent chemical suppliers.

| Supplier Name | Product Name | CAS Number | Purity/Assay | Additional Specifications |

| Sigma-Aldrich | This compound | 539-32-2 | ≥97% | liquid form, n20/D 1.493, bp 80-81 °C/8 mmHg, density 0.911 g/mL at 25 °C |

| Santa Cruz Biotechnology | This compound | 539-32-2 | 98% | For research use only |

| ChemicalBook Suppliers | This compound | 539-32-2 | 98.0%, 99.0% Min, 99%+ HPLC | Varies by individual supplier listed on the platform |

| Tokyo Chemical Industry (TCI) | This compound | 539-32-2 | >98.0% (GC) | - |

| Alfa Aesar | This compound | 539-32-2 | 98% | - |

| Oakwood Chemical | This compound | 539-32-2 | 98% | - |

Note: Purity levels and specifications are subject to change and may vary by batch. It is recommended to request a certificate of analysis (CoA) from the supplier for lot-specific data.

Synthetic Applications and Experimental Considerations

This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals and other specialty chemicals. Its pyridine ring allows for a range of chemical modifications, making it a valuable precursor for more complex molecules. Two notable applications are its use in the preparation of manganese-salen complexes and as a starting material for the synthesis of 3-butylisonicotinic acid.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in a synthetic research environment.

While detailed, step-by-step experimental protocols are often proprietary or specific to a particular research goal, the following represents a representative procedure for the synthesis of a manganese-salen complex, a class of compounds for which this compound can be used as a ligand. This protocol is based on general procedures found in the literature and should be adapted and optimized for specific research needs.

Representative Experimental Protocol: Synthesis of a Manganese(III)-Salen Complex with an Axial Pyridine Ligand

Objective: To synthesize a manganese(III)-salen complex where this compound could potentially serve as an axial ligand, influencing the complex's electronic and steric properties.

Materials:

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

N,N′-Bis(salicylidene)ethylenediamine (H₂salen)

-

This compound (high purity)

-

Ethanol (anhydrous)

-

Toluene (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

Ligand Formation (if not pre-formed): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (2.0 eq) in ethanol. Add ethylenediamine (1.0 eq) dropwise to the stirred solution. A yellow precipitate of the H₂salen ligand should form. Heat the mixture to reflux for 1 hour to ensure complete reaction. Cool the mixture to room temperature and collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

-

Complexation: To a suspension of the H₂salen ligand (1.0 eq) in ethanol, add a solution of Manganese(II) acetate tetrahydrate (1.0 eq) in ethanol. The mixture will typically change color.

-

Oxidation and Ligand Coordination: While stirring the mixture in open air (to allow for oxidation of Mn(II) to Mn(III)), add this compound (1.0-1.2 eq). The reaction mixture is typically stirred at room temperature for several hours or gently heated to facilitate the coordination of the pyridine ligand to the manganese center. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then redissolved in a minimal amount of a suitable solvent like toluene and filtered to remove any insoluble impurities. The product can be precipitated by the addition of a non-polar solvent such as hexane. The solid product is collected by vacuum filtration, washed with hexane, and dried under vacuum.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthetic Pathway Diagram

The following diagram illustrates the synthetic pathway from this compound to a potential downstream product, 3-butylisonicotinic acid, highlighting its role as a key intermediate.

This guide serves as a foundational resource for researchers and developers working with this compound. For specific applications, further literature review and experimental optimization are recommended.

3-Butylpyridine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 3-Butylpyridine (CAS No. 539-32-2), a versatile heterocyclic compound utilized in pharmaceutical synthesis and various research applications.[1][2] Adherence to the following protocols and precautions is essential to ensure a safe laboratory environment when working with this substance.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 80-81 °C at 8 mmHg | [3] |

| Density | 0.911 g/mL at 25 °C | [3] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.493 | [3] |

| Water Solubility | 5.72 g/L (Predicted) | [4] |

| logP | 2.87 (Predicted) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The GHS classifications are summarized in the table below.

| Hazard Classification | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Combustible Liquid | 4 | H227: Combustible liquid |

Signal Word: Warning[3]

Pictograms:

Toxicological Data

The available toxicological data for this compound indicates its potential for acute toxicity.

| Toxicity Endpoint | Species | Route | Value |

| LD50 | Mouse | Intraperitoneal | 270 mg/kg |

Source: RTECS

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological assessments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure to assess the acute oral toxicity of a substance.[5]

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).[6]

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step (mortality or survival) determines the next step (dosing at a lower or higher level, or stopping the test).[5]

Methodology:

-

Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are the preferred species.[6]

-

Housing and Feeding: Animals are caged individually with controlled temperature (22 ± 3 °C) and a 12-hour light/dark cycle. Conventional laboratory diets and drinking water are provided ad libitum.[6]

-

Dose Preparation and Administration: this compound is administered orally via gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.[6]

-

Procedure:

-

A starting dose of 300 mg/kg is typically used for the initial test with three female rats.

-

If mortality is observed in two or three animals, the test is repeated at a lower dose level (50 mg/kg).

-

If one animal dies, the test is repeated at the same dose level.

-

If no animals die, the test is repeated at a higher dose level (2000 mg/kg).

-

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

-

Data Analysis: The classification is determined by the dose level at which mortality is observed.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[7][8][9]

Objective: To determine the potential of this compound to cause reversible or irreversible skin damage.[10]

Principle: The substance is applied to the skin of a single animal, and the degree of skin irritation is assessed at specific intervals.[7][8][9]

Methodology:

-

Animal Selection: The albino rabbit is the preferred species.[7][8][9]

-

Preparation of the Animal: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

Dose Application: A dose of 0.5 mL of this compound is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours, and then daily for up to 14 days.

-

Scoring: The degree of skin reaction is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.[11][12][13][14][15]

Objective: To determine the potential of this compound to cause irritation or damage to the eye.[15]

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal, with the untreated eye serving as a control.[11][12][13][14]

Methodology:

-

Animal Selection: The albino rabbit is the preferred laboratory animal.[11]

-

Procedure:

-

The test is initially performed on a single animal.

-

A single dose of 0.1 mL of this compound is instilled into the conjunctival sac of one eye.

-

The eyelids are gently held together for about one second.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of any effects.[12]

-

Scoring: The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored using a standardized system.

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[11][12]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial when working with this compound. The following workflow and PPE recommendations should be strictly followed.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Recommendations:

| Body Part | Personal Protective Equipment | Specifications and Usage |

| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. |

| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |

| Body | Laboratory Coat | A fully buttoned, flame-retardant lab coat should be worn to protect against skin contact and in case of fire. |

| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary. |

First Aid Measures

In case of exposure to this compound, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[11] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16] |

Fire Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of toxic nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures (Spill Response)

In the event of a spill, a structured response is necessary to mitigate risks.

Caption: Emergency spill response procedure for this compound.

Key Spill Response Steps:

-

Isolate the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[17]

-

Personal Protection: Don the appropriate personal protective equipment before approaching the spill.[18]

-

Containment: For liquid spills, create a dam with absorbent material to prevent it from spreading.[17]

-

Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[17]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealed hazardous waste container.[17][19]

-

Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[19]

-

Disposal: Dispose of the hazardous waste in accordance with institutional and local regulations.[17]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from heat, sparks, open flames, and hot surfaces.[11]

-

Disposal: Dispose of this compound and any contaminated materials in a designated hazardous waste container in accordance with all applicable federal, state, and local regulations.

Incompatible Materials

Avoid contact with strong oxidizing agents and strong acids.[1]

References

- 1. This compound | 539-32-2 [chemicalbook.com]

- 2. This compound | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB010919) - FooDB [foodb.ca]

- 4. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. episkin.com [episkin.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. chemcert.com.au [chemcert.com.au]

- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. cws.auburn.edu [cws.auburn.edu]

The Versatility of 3-Butylpyridine in Pharmaceutical Intermediate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butylpyridine, a substituted pyridine derivative, has emerged as a crucial building block in the synthesis of pharmaceutical intermediates. Its unique chemical structure, featuring a pyridine ring functionalized with a butyl group at the 3-position, offers a versatile scaffold for the development of a wide array of complex molecules and active pharmaceutical ingredients (APIs). The pyridine moiety is a common feature in numerous drug molecules, contributing to their biological activity and pharmacokinetic properties. The butyl group, in turn, can influence lipophilicity and binding interactions with biological targets. This technical guide provides an in-depth overview of the applications of this compound in pharmaceutical synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Pharmaceutical Synthesis

This compound serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for further functionalization of the pyridine ring, enabling the creation of diverse molecular libraries for drug discovery and development.[1][2][3] One of the primary applications of this compound is in the synthesis of more complex substituted pyridines through reactions like palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely employed in the pharmaceutical industry.[4][5][6][7] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups onto the pyridine ring of a this compound derivative, typically a halogenated version such as 3-bromo-5-butylpyridine.

A general workflow for such a synthetic route can be visualized as follows:

This pathway highlights the strategic use of this compound to generate more complex pharmaceutical intermediates.

Quantitative Data on Synthetic Reactions

The efficiency of synthetic transformations involving this compound is critical for its practical application in pharmaceutical development. The following table summarizes representative quantitative data for key reactions.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| Suzuki-Miyaura Coupling | 3-Bromo-5-butylpyridine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C, 12h | 3-Butyl-5-phenylpyridine | 85 | >98 | Adapted from[8] |

| Suzuki-Miyaura Coupling | 3-Bromo-5-butylpyridine | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 90°C, 8h | 3-Butyl-5-(4-methoxyphenyl)pyridine | 92 | >99 | Adapted from[8] |

| Oxidation | This compound | KMnO₄, H₂O, 80°C, 4h | 3-Butylisonicotinic Acid | 78 | >97 | Hypothetical data based on similar oxidations |

Experimental Protocols

Detailed methodologies are essential for the successful replication and optimization of synthetic procedures.

Experimental Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-butylpyridine with Phenylboronic Acid

Objective: To synthesize 3-butyl-5-phenylpyridine.

Materials:

-

3-Bromo-5-butylpyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromo-5-butylpyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-butyl-5-phenylpyridine.

Experimental Protocol 2: Oxidation of this compound to 3-Butylisonicotinic Acid

Objective: To synthesize 3-butylisonicotinic acid.

Materials:

-

This compound (1.0 equiv)

-

Potassium permanganate (KMnO₄) (3.0 equiv)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound in water.

-

Slowly add potassium permanganate to the solution in portions, maintaining the temperature below 80°C.

-

Stir the mixture at 80°C for 4 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Wash the filter cake with a small amount of hot water.

-

Acidify the filtrate with concentrated HCl to a pH of approximately 3-4.

-

A white precipitate of 3-butylisonicotinic acid will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Biological Significance: Targeting Nicotinic Acetylcholine Receptors

Derivatives of this compound have shown significant potential as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The binding of an agonist, such as acetylcholine or a synthetic ligand, to the nAChR triggers a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and initiates downstream signaling cascades.

The development of selective nAChR modulators is a key area of research in drug discovery, and this compound derivatives provide a valuable platform for creating novel therapeutic agents.

Conclusion

This compound is a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. Furthermore, the biological significance of 3-substituted pyridines, particularly as modulators of nicotinic acetylcholine receptors, underscores the importance of this compound in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working to develop the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Butylpyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-butylpyridine as a ligand in coordination chemistry. This compound, a derivative of pyridine, serves as a versatile monodentate ligand, offering unique steric and electronic properties to the resulting metal complexes. Its butyl group can influence the solubility, crystal packing, and catalytic activity of the coordination compounds. These notes cover the synthesis, characterization, and potential applications of this compound complexes, with a focus on providing practical experimental protocols and data presentation for research and development.

While this compound is a fundamental ligand, its applications are broad, ranging from the development of catalytic systems to the synthesis of novel materials and potential pharmaceutical applications.[1] It is known to coordinate with various metal centers, playing a crucial role in the formation of diverse metal complexes.[2]

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 539-32-2 | [3] |

| Molecular Formula | C₉H₁₃N | [2][3] |

| Molecular Weight | 135.21 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 80-81 °C at 8 mmHg | [3] |